Didocosyl dodecanedioate

Description

Didocosyl dodecanedioate is a diester derived from dodecanedioic acid (DA, C₁₂H₂₂O₄) and docosanol (C₂₂H₄₅OH), forming a symmetrical structure with two C22 alkyl chains. These esters are synthesized via enzymatic or chemical esterification, as demonstrated in studies using Novozym 435 lipase for reactions with divinyl dodecanedioate and alcohols . Key applications include high-performance lubricants, biodegradable polymers, and specialty coatings due to their thermal stability and low volatility .

Properties

CAS No. |

42234-10-6 |

|---|---|

Molecular Formula |

C56H110O4 |

Molecular Weight |

847.5 g/mol |

IUPAC Name |

didocosyl dodecanedioate |

InChI |

InChI=1S/C56H110O4/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-37-41-45-49-53-59-55(57)51-47-43-39-35-36-40-44-48-52-56(58)60-54-50-46-42-38-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-54H2,1-2H3 |

InChI Key |

DUYUVCLWGQJKMD-UHFFFAOYSA-N |

Canonical SMILES |

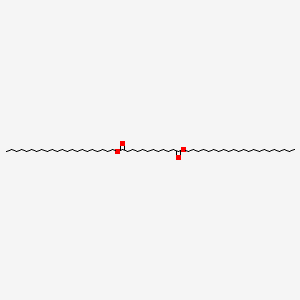

CCCCCCCCCCCCCCCCCCCCCCOC(=O)CCCCCCCCCCC(=O)OCCCCCCCCCCCCCCCCCCCCCC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Didocosyl dodecanedioate can be synthesized through the esterification reaction between dodecanedioic acid and didocosanol. The reaction typically involves the use of a catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, with the removal of water to drive the reaction to completion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous esterification processes, where the reactants are fed into a reactor, and the product is continuously removed. This method ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further enhance the production process.

Chemical Reactions Analysis

Types of Reactions

Didocosyl dodecanedioate can undergo various chemical reactions, including:

Hydrolysis: The ester bond can be hydrolyzed in the presence of water and an acid or base catalyst, resulting in the formation of dodecanedioic acid and didocosanol.

Oxidation: The compound can be oxidized under specific conditions to produce corresponding oxidized products.

Reduction: Reduction reactions can convert the ester into alcohols or other reduced forms.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

Hydrolysis: Dodecanedioic acid and didocosanol.

Oxidation: Oxidized derivatives of the ester.

Reduction: Alcohols or other reduced forms of the ester.

Scientific Research Applications

Didocosyl dodecanedioate has several applications in scientific research:

Chemistry: Used as a reagent in organic synthesis and as a model compound for studying esterification and hydrolysis reactions.

Biology: Investigated for its potential biological activities and interactions with biological molecules.

Medicine: Explored for its potential therapeutic properties and as a component in drug delivery systems.

Industry: Utilized in the production of polymers, lubricants, and surfactants due to its unique chemical properties.

Mechanism of Action

The mechanism of action of didocosyl dodecanedioate involves its interaction with specific molecular targets and pathways. The ester bond in the compound can undergo hydrolysis, releasing dodecanedioic acid and didocosanol, which may have biological activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Dodecanedioate Esters

Structural and Functional Variations

Dodecanedioate esters differ by the alkyl chain length and branching of the alcohol substituents. For example:

- Diethyl dodecanedioate (DED) : Short-chain (C2), used in fragrances and low-viscosity lubricants.

- Dioctyl dodecanedioate (DOD) : Medium-chain (C8), balances viscosity and pour point.

- Didodecyl dodecanedioate (DDOD) : Long-chain (C12), offers high flash points and thermal stability.

- Di-2-ethylhexyl dodecanedioate (D2EHD) : Branched C8, improves low-temperature performance.

Didocosyl dodecanedioate (C22 chains) represents an ultra-long-chain variant, expected to excel in extreme-temperature applications.

Key Physical Properties

| Compound | Flash Point (°C) | Pour Point (°C) | Viscosity Index | Molecular Weight |

|---|---|---|---|---|

| Diethyl (DED) | 155 | -10 | 160 | 286.4 |

| Dibutyl (DBD) | 180 | -25 | 165 | 342.5 |

| Di-2-butyl (D2BD) | 195 | -30 | 170 | 342.5 |

| Dioctyl (DOD) | 240 | -40 | 180 | 454.7 |

| Didodecyl (DDOD) | 280 | -45 | 190 | 622.9 |

| Didocosyl (inferred) | >300* | <-50* | >200* | ~870* |

Key Findings:

- Chain Length Impact : Longer chains (e.g., DOD, DDOD) increase flash points and reduce pour points, enhancing thermal stability and cold-flow performance. Didocosyl’s C22 chains likely push these properties further, making it suitable for aerospace or industrial lubricants .

- Branching Effects : Branched esters (e.g., D2BD, D2EHD) lower pour points compared to linear analogs, improving low-temperature utility without sacrificing flash points .

- Viscosity Index : All dodecanedioate esters exhibit viscosity indices >160, with longer chains offering superior temperature resistance .

Industrial Uses

- Lubricants: Long-chain esters (DOD, DDOD) dominate high-temperature machinery lubricants.

- Polymers: Dimethyl dodecanedioate is a key monomer for nylon 6,12, used in automotive components. Longer esters may enable novel biodegradable elastomers like poly-(glycerol dodecanedioate) (PGD) .

- Cosmetics and Pharmaceuticals : Medium-chain esters (e.g., dihexyl) act as emollients, while ultra-pure grades serve as drug delivery enhancers .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.